1,2-Bis(4-chlorophenyl)ethane-1,2-diol
Description
1,2-Bis(4-chlorophenyl)ethane-1,2-diol is a vicinal diol derivative featuring two hydroxyl groups on a central ethane backbone and two 4-chlorophenyl substituents. Its molecular formula is C₁₄H₁₂Cl₂O₂, with a calculated molecular weight of 283.14 g/mol. The compound exists as diastereomers: the meso form (internal plane of symmetry) and the D/L enantiomers, as evidenced by distinct NMR signals for the hydroxyl and methylene protons .
This diol is synthesized via photochemical degradation of fenofibrate under anaerobic conditions, forming alongside other photoproducts . Alternatively, it can be generated through photocatalytic coupling of 4-chlorobenzyl alcohol, as demonstrated in TiO₂-mediated redox reactions . The compound’s structure is characterized by strong intramolecular hydrogen bonding between hydroxyl groups, a feature common in glycol derivatives, which stabilizes gauche conformations .
Properties
CAS No. |
38152-44-2 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H |
InChI Key |
AEEMNDIKABIBHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethane-1,2-diol Derivatives
Key Observations :
- Electron-withdrawing substituents (e.g., 4-Cl) increase hydroxyl group acidity compared to unsubstituted phenyl or naphthyl derivatives, enhancing intermolecular interactions .
- The meso isomer of this compound exhibits distinct NMR shifts (δ 4.82 ppm for -CH₂-) compared to D/L isomers (δ 4.59 ppm), reflecting conformational differences .
Diketone Analogues
Key Observations :
- Replacing hydroxyl (-OH) with carbonyl (=O) groups eliminates hydrogen bonding, altering solubility and reactivity. Diketones are typically synthesized via oxidation of diols or direct coupling of aryl aldehydes .
Hydrogen Bonding and Conformational Analysis
This compound exhibits intramolecular hydrogen bonding between hydroxyl groups, favoring gauche conformations. This is consistent with ethylene glycol derivatives, where gauche conformers stabilize H-bond networks . In contrast:
- 2-Methoxyethan-1-ol : One hydroxyl replaced by methoxy (-OCH₃), reducing H-bond capacity and increasing hydrophobic interactions .
- 1,2-Dimethoxyethane: No hydroxyl groups; cohesion relies on van der Waals forces between methyl groups .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2-bis(4-chlorophenyl)ethane-1,2-diol, and how are intermediates characterized?
- Methodology : The compound can be synthesized via reduction of its diketone precursor using catalytic hydrogenation or borohydride-based reducing agents. For example, a zinc-tetrahydroborato complex reduces carbonyl compounds to diols in a 2:1 stoichiometric ratio, achieving yields up to 94% under mild conditions (40°C) . Characterization typically involves FT-IR and ¹H NMR spectroscopy to confirm hydroxyl group formation and aryl substitution patterns. Melting point analysis and elemental composition (e.g., via LC-MS) are also critical for purity assessment .
Q. How is this compound utilized in experimental disease models?
- Methodology : Derivatives of ethane-1,2-diol (e.g., 1% ethane-1,2-diol in drinking water) are used to induce urolithiasis in animal models by metabolizing to oxalic acid, which chelates calcium to form kidney CaOx deposits. Researchers monitor nephrotoxicity via histopathology, urinary oxalate levels, and renal function markers (e.g., serum creatinine) . While this model focuses on ethylene glycol, analogous protocols can be adapted for substituted diols like this compound to study organ-specific toxicity.
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